

# chemical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-2,3-dimethyl-6-nitroaniline

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An In-Depth Technical Guide to the Chemical Properties of **4-Bromo-2,3-dimethyl-6-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Bromo-2,3-dimethyl-6-nitroaniline** is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methyl groups, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its behavior and characterization.

## Molecular Structure and Physicochemical Properties

**4-Bromo-2,3-dimethyl-6-nitroaniline** possesses a benzene ring substituted with five different functional groups. The spatial arrangement and electronic nature of these substituents dictate

its chemical behavior.

Table 1: Physicochemical Properties of **4-Bromo-2,3-dimethyl-6-nitroaniline** and Related Analogs

Property	4-Bromo-2,3-dimethyl-6-nitroaniline	4-Bromo-2-methyl-6-nitroaniline	4-Bromo-2-nitroaniline
CAS Number	108485-13-8[1][2]	77811-44-0[3][4]	875-51-4[5][6][7]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> O <sub>2</sub> [4]	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> [4]	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub> [6][8]
Molecular Weight	245.08 g/mol	231.05 g/mol [4]	217.02 g/mol [6][8]
Appearance	Orange solid[9]	Orange solid[10]	Orange solid[7]
Melting Point	152 °C[9]	Not available	110-113 °C[6]
Boiling Point	Not available	Not available	308.7±22.0 °C (Predicted)[6][7]
Solubility	Expected to be soluble in common organic solvents like Chloroform, DMSO, and Methanol.[7]	Not available	Soluble in Chloroform, DMSO, Methanol.[7]

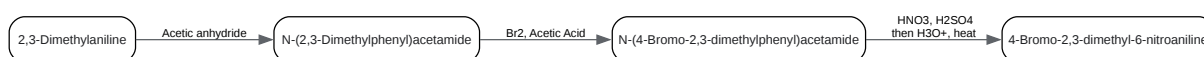
The introduction of the additional methyl group in **4-Bromo-2,3-dimethyl-6-nitroaniline** compared to its 2-methyl analog likely contributes to the higher melting point due to increased molecular weight and potentially more ordered crystal packing.

## Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline

While a specific published synthesis for **4-Bromo-2,3-dimethyl-6-nitroaniline** is not readily available, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted nitroanilines.[11][12][13] The most logical approach involves the nitration of a suitable precursor, 4-bromo-2,3-dimethylaniline.

## Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,3-dimethylaniline: bromination followed by nitration. The amino group is a strong activating group and is ortho-, para-directing. To achieve the desired regioselectivity, protection of the amino group as an acetamide is a common strategy to moderate its activating effect and to introduce steric hindrance that can influence the position of subsequent electrophilic substitution.[12]



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Caption: Proposed synthesis of **4-Bromo-2,3-dimethyl-6-nitroaniline**.

## Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar compounds.[14]

### Step 1: Acetylation of 2,3-Dimethylaniline

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).
- Slowly add acetic anhydride (0.12 mol) to the solution.
- Heat the reaction mixture to reflux for 1 hour.
- Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.
- Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(2,3-dimethylphenyl)acetamide.

### Step 2: Bromination of N-(2,3-Dimethylphenyl)acetamide

- Dissolve the N-(2,3-dimethylphenyl)acetamide (0.08 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer.
- Cool the solution to 10-15 °C in an ice bath.
- Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 20 °C.
- After the addition is complete, stir the mixture at room temperature for 2 hours.
- Pour the reaction mixture into 300 mL of cold water.
- Collect the precipitate by filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, then with water, and dry to obtain N-(4-bromo-2,3-dimethylphenyl)acetamide.

### Step 3: Nitration and Hydrolysis

- To a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.
- Slowly add the N-(4-bromo-2,3-dimethylphenyl)acetamide (0.05 mol) in small portions with stirring, ensuring the temperature does not exceed 10 °C.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.
- Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.
- After the addition, stir the mixture at this temperature for 1 hour and then let it stand at room temperature for another 2 hours.
- Carefully pour the reaction mixture onto crushed ice (300 g).
- The resulting solid is the nitrated acetanilide. To hydrolyze it, add water (100 mL) and concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 3 hours.[\[14\]](#)[\[15\]](#)

- Cool the solution and neutralize it with a concentrated ammonium hydroxide solution to precipitate the product.
- Filter the orange solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure **4-Bromo-2,3-dimethyl-6-nitroaniline**.

## Spectroscopic Characterization

While specific spectra for **4-Bromo-2,3-dimethyl-6-nitroaniline** are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally related aromatic amines and nitro compounds.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **4-Bromo-2,3-dimethyl-6-nitroaniline**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Rationale
Aromatic-H	~7.5-8.0	Singlet	The single aromatic proton is deshielded by the adjacent nitro group and the bromine atom.
NH <sub>2</sub>	~5.0-6.0	Broad Singlet	The amine protons are typically broad and their chemical shift is concentration-dependent. The signal may disappear upon D <sub>2</sub> O exchange.[16]
Methyl-H (C2)	~2.3-2.5	Singlet	The methyl group at the C2 position is adjacent to the amino group.
Methyl-H (C3)	~2.2-2.4	Singlet	The methyl group at the C3 position is adjacent to the other methyl group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Bromo-2,3-dimethyl-6-nitroaniline**

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
C-NH <sub>2</sub>	~140-145	The carbon attached to the electron-donating amino group.
C-NO <sub>2</sub>	~145-150	The carbon attached to the electron-withdrawing nitro group.
C-Br	~110-115	The carbon attached to the bromine atom.
Aromatic C-H	~120-130	The aromatic carbon bearing a hydrogen atom.
C-CH <sub>3</sub> (C2)	~130-135	The carbon attached to the methyl group at the C2 position.
C-CH <sub>3</sub> (C3)	~125-130	The carbon attached to the methyl group at the C3 position.
Methyl Carbons	~15-20	The carbons of the two methyl groups.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, N-O, and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies for **4-Bromo-2,3-dimethyl-6-nitroaniline**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (asymmetric & symmetric)	3300-3500[16][19]	Medium
Aromatic C-H Stretch	3000-3100	Medium to Weak
Aliphatic C-H Stretch (methyl)	2850-2960	Medium
N-O Stretch (asymmetric)	1500-1550	Strong
N-O Stretch (symmetric)	1300-1350	Strong
C-N Stretch	1200-1350[16]	Medium
C-Br Stretch	500-600	Medium to Strong

## Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M<sup>+</sup> and M+2 peaks in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The predicted molecular weight is 245.08 g/mol for the C<sub>8</sub>H<sub>9</sub><sup>79</sup>BrN<sub>2</sub>O<sub>2</sub> isotopologue.

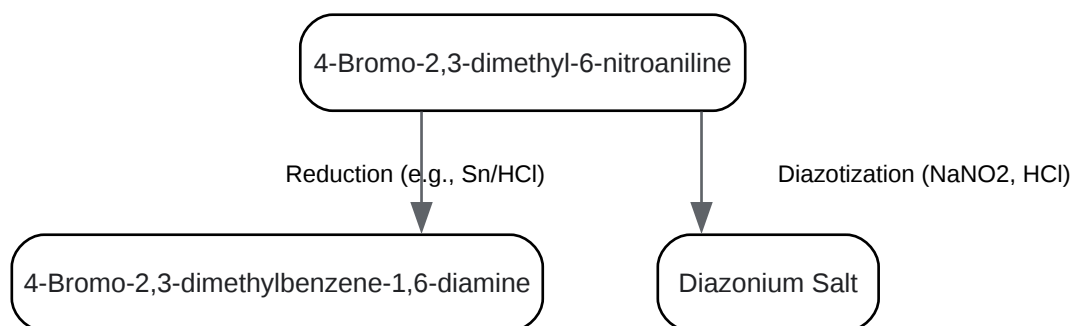
## Reactivity and Potential Applications

The reactivity of **4-Bromo-2,3-dimethyl-6-nitroaniline** is governed by its functional groups.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reagents such as Sn/HCl, H<sub>2</sub>/Pd-C, or sodium dithionite.[13] This transformation yields a substituted benzene-1,2-diamine derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.
- **Reactions of the Amino Group:** The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.
- **Nucleophilic Aromatic Substitution:** The bromine atom can potentially be displaced by strong nucleophiles, although the presence of two electron-donating methyl groups may make this



less favorable compared to analogs with more electron-withdrawing groups.



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Caption: Key reactions of **4-Bromo-2,3-dimethyl-6-nitroaniline**.

The structural motifs present in this molecule are found in compounds with biological activity. For instance, substituted nitroanilines are key intermediates in the synthesis of various pharmaceuticals.[20][21] The closely related 4-bromo-2-methyl-6-nitroaniline is used in the development of CK2 inhibitors for treating metabolic syndrome and in creating novel telmisartan-glitazone hybrid analogs.[10] It is therefore plausible that **4-Bromo-2,3-dimethyl-6-nitroaniline** could serve as a valuable building block in the discovery of new therapeutic agents.

## Safety and Handling

No specific safety data sheet (SDS) is publicly available for **4-Bromo-2,3-dimethyl-6-nitroaniline**. However, based on the data for structurally similar compounds like 4-bromo-2-nitroaniline and p-nitroaniline, it should be handled with care.[1][5][22][23][24]

Potential Hazards:

- Harmful if swallowed, in contact with skin, or if inhaled.[1][5][22][24]
- May cause skin, eye, and respiratory irritation.[5][24]
- May cause damage to organs through prolonged or repeated exposure.[22][23]

Recommended Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Store in a cool, dry, and dark place, under an inert atmosphere.[9]

## Conclusion

**4-Bromo-2,3-dimethyl-6-nitroaniline** is a fascinating molecule with a rich potential for applications in organic synthesis and drug discovery. While specific experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and expected analytical characterization based on sound chemical principles and data from closely related compounds. As research into novel therapeutics and materials continues, this compound and its derivatives are poised to be valuable tools for the discerning synthetic chemist.

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